molecular formula C16H20N2O3 B2719177 Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate CAS No. 2309192-13-8

Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate

Cat. No.: B2719177
CAS No.: 2309192-13-8
M. Wt: 288.347
InChI Key: MFAVDEMKNFJGNL-UHFFFAOYSA-N
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Description

Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate is a heterocyclic compound featuring a benzoate core esterified with a methyl group. Its structure includes a 4-membered azetidine ring substituted at the 3-position with pyrrolidine (a 5-membered saturated nitrogen heterocycle) and linked to the benzoate via a carbonyl group.

Properties

IUPAC Name

methyl 4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-21-16(20)13-6-4-12(5-7-13)15(19)18-10-14(11-18)17-8-2-3-9-17/h4-7,14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVDEMKNFJGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the azetidine ring and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Benzoate Ester Derivatives (Ethyl vs. Methyl Esters)

Compounds such as I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 (Ethyl 4-substituted benzoates) share structural similarities with the target compound but differ in key aspects :

Compound Ester Group Substituent Core Linking Group Notable Features
Target Compound Methyl Azetidine-pyrrolidine Carbonyl Conformational rigidity, dual N-heterocycles
I-6230 Ethyl Pyridazin-3-yl Phenethylamino Aromatic pyridazine, amino linker
I-6232 Ethyl 6-Methylpyridazin-3-yl Phenethylamino Methylated pyridazine, enhanced lipophilicity
I-6273 Ethyl Methylisoxazol-5-yl Phenethylamino Isoxazole ring, polar O/N interactions
I-6373 Ethyl 3-Methylisoxazol-5-yl Phenethylthio Thioether linker, increased stability
I-6473 Ethyl 3-Methylisoxazol-5-yl Phenethoxy Ether linker, reduced metabolic lability

Key Observations :

  • Linking Groups: The carbonyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with amino (I-6230), thio (I-6373), or ethoxy (I-6473) linkers, which vary in electronic and steric effects.
  • Heterocyclic Substituents : The azetidine-pyrrolidine system in the target compound combines strain (4-membered ring) with flexibility (5-membered ring), whereas pyridazine/isoxazole substituents in analogs offer aromaticity and distinct electronic profiles for target binding .

Pyridine Derivatives with Pyrrolidine Substituents

The Catalog of Pyridine Compounds lists pyridine-based analogs with pyrrolidine groups, such as:

  • 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine
  • 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine .

Comparison Highlights :

  • Core Structure : The target compound’s benzoate core differs from pyridine, altering electronic properties (e.g., benzoate’s electron-withdrawing ester vs. pyridine’s aromatic nitrogen).
  • Functionalization : Iodo and nitro groups in pyridine analogs introduce sites for further derivatization, whereas the target compound’s substituents focus on heterocyclic rigidity.

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